molecular formula C7H12O B11971029 3,4-Dimethyl-pent-4-EN-2-one CAS No. 54678-04-5

3,4-Dimethyl-pent-4-EN-2-one

Cat. No.: B11971029
CAS No.: 54678-04-5
M. Wt: 112.17 g/mol
InChI Key: OMLNXIAGTIURON-UHFFFAOYSA-N
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Description

3,4-Dimethyl-pent-4-en-2-one is an α,β-unsaturated ketone (enone) with the molecular formula C₇H₁₂O. Its structure features a conjugated system between the alkene (C=C) and carbonyl (C=O) groups, with methyl substituents at the 3- and 4-positions. Its steric and electronic properties are influenced by the methyl groups, which differentiate it from simpler enones like mesityl oxide (4-methylpent-3-en-2-one).

Properties

CAS No.

54678-04-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3,4-dimethylpent-4-en-2-one

InChI

InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h6H,1H2,2-4H3

InChI Key

OMLNXIAGTIURON-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-pent-4-EN-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the enone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes that optimize yield and purity. Catalytic processes, such as those involving palladium or other transition metals, can be employed to facilitate the reaction under milder conditions and with higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-pent-4-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The double bond and carbonyl group make it susceptible to nucleophilic addition and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic addition.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dimethyl-pent-4-EN-2-one is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other fine chemicals. Its unique structure allows for the creation of various derivatives with desirable properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-pent-4-EN-2-one in chemical reactions involves the interaction of its carbonyl group and double bond with various reagents. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack, while the double bond can participate in addition reactions. These interactions are facilitated by the molecular structure, which stabilizes intermediates and transition states during reactions.

Comparison with Similar Compounds

Michael Addition Reactivity

  • This compound : Steric hindrance from the 3,4-methyl groups reduces nucleophilic attack at the β-carbon, favoring thermodynamic control in Michael additions.
  • Mesityl oxide : Less steric bulk allows faster kinetic control in nucleophilic additions.

Diels-Alder Reactivity

  • The conjugated enone system in this compound acts as a moderate dienophile, though steric effects may slow reactivity compared to less substituted enones.
  • Isophorone’s rigid cyclic structure limits its utility in Diels-Alder reactions.

Oxidation Stability

  • Methyl substituents in this compound enhance stability against autoxidation compared to mesityl oxide, which is more prone to peroxide formation.

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